N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains a 2,2’-bifuran moiety . Bifuran is a type of organic compound that consists of two furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bifuran structures can be prepared via condensation reactions . For instance, 2,2’-bifuran structures can be prepared via a condensation reaction of 2,2’-bifuran-5,5’-dicarbaldehyde with cyanoacetic acid, barbituric acid, and thiobarbituric acid .Molecular Structure Analysis
The molecular structure of 2,2’-bifuran has been studied . It is a planar molecule with the two furan rings in the same plane. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom .Scientific Research Applications
Antimalarial and Antiviral Potential
N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide and similar sulfonamide derivatives have been studied for their potential as antimalarial agents. A study by Fahim and Ismael (2021) investigated various sulfonamides, including this compound, for their in vitro antimalarial activity. The study also explored the theoretical calculations and molecular docking of these compounds against specific targets, suggesting their potential application in antiviral therapies, particularly against COVID-19 (Fahim & Ismael, 2021).
Synthesis and Structural Applications
The synthesis of related sulfonamide compounds has been a focus of research, exploring various methodologies and chemical reactions. Zimin et al. (2020) reported on the gold(I)-catalyzed oxidative annulation of ynamides, nitriles, and 2,3-dichloropyridine N-oxide, which is relevant to the synthesis of compounds like this compound (Zimin et al., 2020).
Antimicrobial Properties
Sulfonamide derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties. Zani and Vicini (1998) studied the antimicrobial properties of some 1,2‐Benzisothiazoles having a benzenesulfonamide moiety, revealing their potential against bacteria and fungi (Zani & Vicini, 1998).
Cancer Research
Research into sulfonamides also extends into cancer treatment. Gómez-García et al. (2017) described an efficient method for synthesizing trifluoromethyl sulfonamides and evaluated their cytotoxic activity against various cancer cell lines, highlighting the potential role of these compounds in cancer therapy (Gómez-García et al., 2017).
Carbonic Anhydrase Inhibitors
Sulfonamides, including derivatives like this compound, have been researched as carbonic anhydrase inhibitors. Wilkinson et al. (2006) synthesized a novel class of glycoconjugate benzene sulfonamides and assessed their inhibitory ability against human carbonic anhydrase isozymes, indicating potential applications in cancer therapies (Wilkinson et al., 2006).
Light Harvesting and Enzyme Inhibition
Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds, revealing their potential light harvesting properties and applications in the development of novel inhibitor molecules for enzymes like Topoisomerase II (Mary et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with to exert its effects. This could be a receptor, ion channel, enzyme, or transporter protein .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a receptor and activating or inhibiting it, or it could involve blocking an enzyme’s active site .
Biochemical Pathways
A compound can affect various biochemical pathways in the body. This could involve upregulating or downregulating certain pathways, or it could involve blocking or activating specific steps within a pathway .
Pharmacokinetics
This refers to what the body does to the compound. It includes absorption (how the compound gets into the body), distribution (how it spreads throughout the body), metabolism (how it is broken down), and excretion (how it is removed from the body) .
Result of Action
This refers to the effects that the compound has at a molecular and cellular level. This could involve changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
The action environment refers to how various factors can influence the compound’s action, efficacy, and stability. This could include factors like pH, temperature, presence of other compounds, and specific characteristics of the biological environment .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-19-13-9-12(5-7-14(13)25-17(19)20)26(21,22)18-10-11-4-6-16(24-11)15-3-2-8-23-15/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVWWOXZNDIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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